methyl 1-[(3,4-difluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate methyl 1-[(3,4-difluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 869343-15-7
VCID: VC11872938
InChI: InChI=1S/C19H20F2N4O3S/c1-10-22-19-25(23-10)17(26)16(29-19)15(12-3-4-13(20)14(21)9-12)24-7-5-11(6-8-24)18(27)28-2/h3-4,9,11,15,26H,5-8H2,1-2H3
SMILES: CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC(CC4)C(=O)OC)O
Molecular Formula: C19H20F2N4O3S
Molecular Weight: 422.5 g/mol

methyl 1-[(3,4-difluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate

CAS No.: 869343-15-7

Cat. No.: VC11872938

Molecular Formula: C19H20F2N4O3S

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-[(3,4-difluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate - 869343-15-7

Specification

CAS No. 869343-15-7
Molecular Formula C19H20F2N4O3S
Molecular Weight 422.5 g/mol
IUPAC Name methyl 1-[(3,4-difluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C19H20F2N4O3S/c1-10-22-19-25(23-10)17(26)16(29-19)15(12-3-4-13(20)14(21)9-12)24-7-5-11(6-8-24)18(27)28-2/h3-4,9,11,15,26H,5-8H2,1-2H3
Standard InChI Key JMODRUYKZNTBLX-UHFFFAOYSA-N
SMILES CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC(CC4)C(=O)OC)O
Canonical SMILES CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC(CC4)C(=O)OC)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₉H₂₀F₂N₄O₃S, with a molecular weight of 422.5 g/mol. Its IUPAC name, methyl 1-[(3,4-difluorophenyl)-(6-hydroxy-2-methyl-[1, thiazolo[3,2-b] triazol-5-yl)methyl]piperidine-4-carboxylate, reflects its intricate architecture. Key structural components include:

  • A piperidine ring substituted at the 4-position with a methyl carboxylate group.

  • A triazolo[3,2-b] thiazole core featuring hydroxyl and methyl substituents.

  • A 3,4-difluorophenyl moiety linked via a methylene bridge.

Stereochemical and Electronic Properties

The compound’s stereochemistry is defined by the spatial arrangement of its heterocyclic and aromatic groups. Computational models predict moderate lipophilicity (LogP ≈ 1.72) and high GI absorption, suggesting favorable bioavailability. The topological polar surface area (TPSA) of 41.57 Ų indicates potential permeability across biological membranes.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight422.5 g/mol
LogP (Consensus)1.72
TPSA41.57 Ų
Solubility (ESOL)3.4 mg/mL
Boiling PointNot Available

Synthesis and Manufacturing

Challenges in Optimization

Key challenges include ensuring regioselectivity during heterocycle formation and minimizing racemization at stereogenic centers. Scale-up efforts must address the stability of the hydroxyl group under reaction conditions, which may require protective group strategies.

ParameterDescriptionSource
Acute Toxicity (Oral)LD₅₀ > 300 mg/kg (rat)
Skin IrritationCategory 2 (EU)
Environmental PersistenceNot readily biodegradable

Metabolic Stability

In vitro studies predict extensive hepatic metabolism via CYP3A4 and UGT1A1, with potential formation of reactive metabolites. Structural modifications, such as replacing the methyl ester with a tert-butyl group, could enhance metabolic stability.

Future Research Directions

Structural Optimization

  • Bioisosteric replacement of the ester group to improve metabolic stability.

  • Chiral resolution to isolate enantiomers with higher target selectivity.

Target Validation

High-throughput screening against panels of GPCRs, ion channels, and kinases could elucidate novel mechanisms of action. Computational docking studies using the cryo-EM structure of tubulin may further clarify anticancer potential.

Collaborative Development

Partnerships between academic institutions and pharmaceutical companies could accelerate translational research. Priority areas include ADME profiling and toxicokinetic studies to advance the compound toward IND-enabling stages.

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